N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Description
N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is a complex organic compound that belongs to the class of benzothiazole derivatives
Properties
IUPAC Name |
N-[2-[(3-methylphenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS2/c1-3-17(21)19-14-7-8-15-16(10-14)23-18(20-15)22-11-13-6-4-5-12(2)9-13/h4-10H,3,11H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTQSMCJJAMYKPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC3=CC=CC(=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzothiazole derivative with 3-methylbenzyl chloride in the presence of a base such as sodium hydride.
Formation of Propanamide Moiety: The final step involves the acylation of the benzothiazole derivative with propanoyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to form the corresponding amine.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid, halogens (chlorine, bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitrobenzothiazoles, halobenzothiazoles.
Scientific Research Applications
N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Agriculture: The compound is explored for its use as a pesticide or herbicide due to its biological activity against various pests and weeds.
Material Science: It is investigated for its potential use in the development of new materials with unique properties, such as conductive polymers or sensors.
Mechanism of Action
The mechanism of action of N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease processes. The sulfanyl and benzothiazole moieties play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[(4-chlorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
- N-{2-[(2-fluorobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide
Uniqueness
N-{2-[(3-methylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide is unique due to the presence of the 3-methylbenzyl group, which imparts distinct chemical and biological properties. This structural variation can influence its reactivity, binding affinity, and overall efficacy in various applications compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
